Cas no 879953-37-4 (5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide)

5-Chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide is a structurally complex pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a chloro-substituted pyrimidine core, a methylsulfanyl group for enhanced reactivity, and a sulfonamide-linked 2-ethylpiperidine moiety, which may contribute to improved binding affinity and selectivity. The compound's unique architecture suggests utility as an intermediate in the synthesis of biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular structure allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies. The presence of multiple functional groups offers versatility in further derivatization for specialized applications.
5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide structure
879953-37-4 structure
商品名:5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
CAS番号:879953-37-4
MF:C19H23ClN4O3S2
メガワット:454.993920564651
CID:6483398
PubChem ID:16012976

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
    • 4-Pyrimidinecarboxamide, 5-chloro-N-[4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl]-2-(methylthio)-
    • インチ: 1S/C19H23ClN4O3S2/c1-3-14-6-4-5-11-24(14)29(26,27)15-9-7-13(8-10-15)22-18(25)17-16(20)12-21-19(23-17)28-2/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,25)
    • InChIKey: LGKJXLMQQUMFFH-UHFFFAOYSA-N
    • ほほえんだ: C1(SC)=NC=C(Cl)C(C(NC2=CC=C(S(N3CCCCC3CC)(=O)=O)C=C2)=O)=N1

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.51±0.70(Predicted)

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25295796-0.05g
879953-37-4 95%
0.05g
$212.0 2024-06-19

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide 関連文献

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamideに関する追加情報

Introduction to 5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide (CAS No. 879953-37-4)

The compound 5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide, identified by its CAS number 879953-37-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a chloro substituent, a sulfonylphenyl moiety, and a piperidine ring, contributes to its diverse chemical properties and reactivity.

In recent years, there has been a growing interest in the development of novel pyrimidine derivatives as pharmacological agents. Pyrimidine scaffolds are ubiquitous in bioactive molecules, playing a crucial role in various biological processes. The compound in question, with its specific substitution pattern, exhibits promising characteristics that make it a valuable candidate for further investigation.

The 5-chloro group at the pyrimidine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry, where it can be leveraged to introduce additional functional groups or to modify existing ones. The N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl] moiety adds complexity to the structure, introducing both steric and electronic effects that can influence the molecule's biological activity. The presence of the 2-methylsulfanyl group further contributes to the compound's overall physicochemical properties, affecting its solubility, permeability, and metabolic stability.

Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonamide group in this compound is connected to a phenyl ring, which can further modulate its interactions with biological targets. This design allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

The piperidine ring is another key feature of this compound. Piperidine derivatives are frequently found in approved drugs due to their favorable pharmacological profiles. The 2-ethyl substitution on the piperidine ring introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity. This structural element is particularly relevant in the context of central nervous system (CNS) drug development, where piperidine-based molecules have shown significant promise.

Current research in medicinal chemistry emphasizes the need for innovative molecular architectures that can address unmet medical needs. The compound 5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide exemplifies this trend by combining multiple pharmacophoric elements into a single molecule. Such integrative approaches are crucial for developing next-generation therapeutics with enhanced efficacy and reduced side effects.

In vitro studies have begun to explore the potential biological activities of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and neurological disorders. The precise mechanisms of action remain under investigation, but preliminary data indicate that the compound interacts with targets involved in cell proliferation and signal transduction pathways.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and yield optimization. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently.

The development of novel pharmaceuticals is often hindered by challenges related to synthetic accessibility and scalability. However, the synthetic route for this compound has been designed with these considerations in mind. By leveraging established synthetic protocols and optimizing reaction conditions, it is possible to produce sufficient quantities for preclinical testing without compromising purity or yield.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a versatile scaffold for designing molecules with tailored properties. For instance, modifications to the sulfonamide group could enhance its bioavailability or reduce toxicity, while changes to the piperidine ring could improve its ability to cross the blood-brain barrier.

Ongoing research aims to further elucidate the pharmacological profile of this compound through both computational modeling and experimental validation. By integrating structural biology techniques with high-throughput screening assays, scientists can gain deeper insights into how this molecule interacts with biological targets at the molecular level.

The implications of these findings are far-reaching for drug development strategies worldwide. As our understanding of molecular interactions continues to evolve, compounds like 5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide offer hope for addressing complex diseases through innovative chemical solutions.

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